![molecular formula C21H19O6P B14351023 4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid CAS No. 96027-28-0](/img/structure/B14351023.png)
4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid is an organic compound that features a benzoic acid moiety linked to a phosphoryl group substituted with two 4-methylphenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid typically involves the following steps:
Preparation of 4-methylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of bis(4-methylphenoxy)phosphoryl chloride: This intermediate is prepared by reacting 4-methylphenol with phosphorus oxychloride (POCl3) under controlled conditions.
Coupling with benzoic acid: The final step involves the reaction of bis(4-methylphenoxy)phosphoryl chloride with benzoic acid in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form benzoate derivatives.
Reduction: The phosphoryl group can be reduced under specific conditions to form phosphine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoate derivatives.
Reduction: Phosphine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
4-(4-Methylphenoxy)benzoic acid: Similar structure but lacks the phosphoryl group.
Bis(4-methylphenoxy)phosphoryl chloride: Intermediate in the synthesis of the target compound.
4-{[Bis(2-methylphenoxy)phosphoryl]oxy}benzoic acid: Similar structure with different substitution on the aromatic rings.
Uniqueness: 4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid is unique due to the presence of both the benzoic acid and bis(4-methylphenoxy)phosphoryl moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
96027-28-0 |
|---|---|
Formule moléculaire |
C21H19O6P |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
4-bis(4-methylphenoxy)phosphoryloxybenzoic acid |
InChI |
InChI=1S/C21H19O6P/c1-15-3-9-18(10-4-15)25-28(24,26-19-11-5-16(2)6-12-19)27-20-13-7-17(8-14-20)21(22)23/h3-14H,1-2H3,(H,22,23) |
Clé InChI |
FVVHFIIDUYKOFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
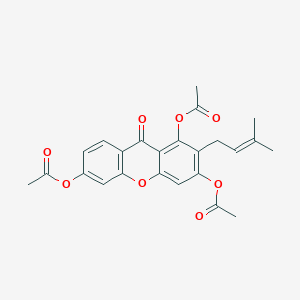
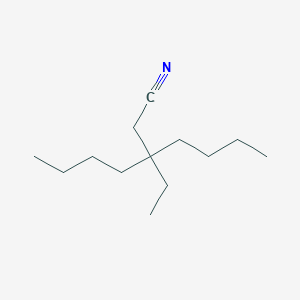
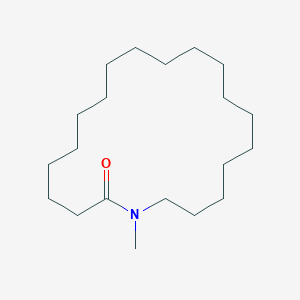
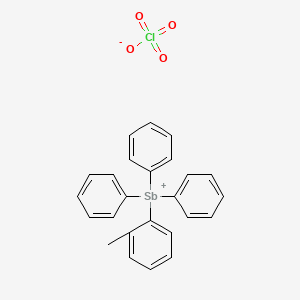
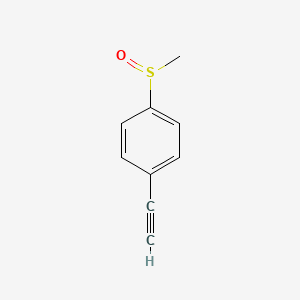

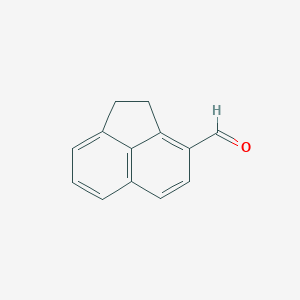

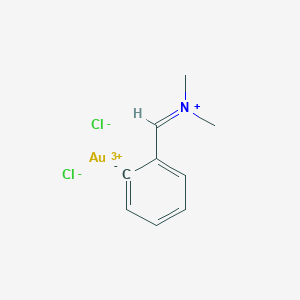
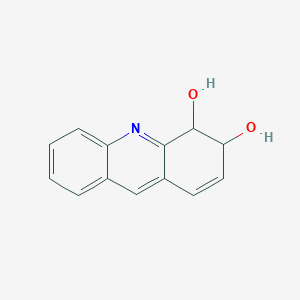

![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
